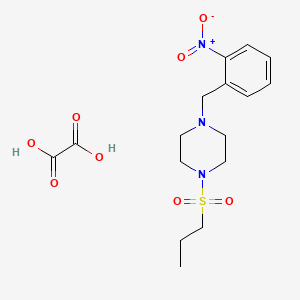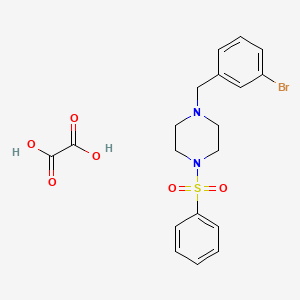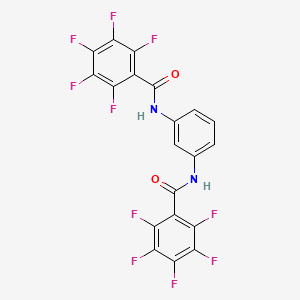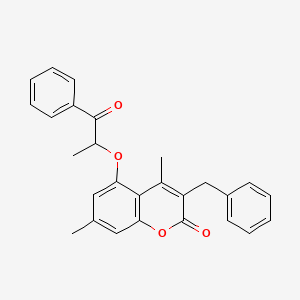
1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate
Vue d'ensemble
Description
1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cellular signaling pathways. This compound has been studied extensively for its potential use in cancer treatment and other medical applications.
Mécanisme D'action
The mechanism of action of 1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate involves the inhibition of this compound activity. This compound is an enzyme that phosphorylates target proteins, leading to changes in cellular signaling pathways. By inhibiting this compound activity, this compound can alter cellular signaling and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a this compound inhibitor, this compound has been shown to inhibit the activity of other enzymes such as phosphatidylinositol 3-kinase (PI3K) and Akt. These enzymes are also involved in cellular signaling pathways and play important roles in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate in lab experiments is its potency as a this compound inhibitor. This compound has been shown to be effective at inhibiting this compound activity at relatively low concentrations. However, one limitation of using this compound is its potential for off-target effects. Because it can inhibit the activity of other enzymes besides this compound, it is important to carefully control for these effects in lab experiments.
Orientations Futures
There are many potential future directions for research involving 1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate. One area of interest is its potential as a cancer treatment. Because this compound is involved in cell growth and survival, inhibiting its activity with this compound could potentially slow or stop the growth of cancer cells. Additionally, this compound could be used in combination with other cancer treatments to enhance their effectiveness.
Another potential application of this compound is in the treatment of neurological disorders. This compound has been implicated in a number of neurological conditions, including Alzheimer's disease and Parkinson's disease. By inhibiting this compound activity, this compound could potentially slow or prevent the progression of these diseases.
Overall, this compound is a valuable tool compound for studying cellular signaling pathways and has potential applications in a variety of medical fields. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Applications De Recherche Scientifique
1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate has a wide range of applications in scientific research. It is commonly used as a tool compound to study the role of this compound in cellular signaling pathways. This compound has been shown to inhibit the activity of this compound in a dose-dependent manner, making it a valuable tool for studying the function of this enzyme.
Propriétés
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S.C2H2O4/c1-2-11-22(20,21)16-9-7-15(8-10-16)12-13-5-3-4-6-14(13)17(18)19;3-1(4)2(5)6/h3-6H,2,7-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFPHVDAZTXBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3946965.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B3946973.png)
![1-(benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3946976.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine oxalate](/img/structure/B3946993.png)


![1-(4-{[(3-ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3947019.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine](/img/structure/B3947020.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propylsulfonyl)piperazine oxalate](/img/structure/B3947036.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B3947040.png)

![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[(2R)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3947054.png)